
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPNP is a member of the amide class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
作用机制
The mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is complex and not fully understood. However, it is believed that the compound acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and altered reward processing. These effects make N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide a promising candidate for use in various laboratory experiments aimed at studying the role of dopamine in various physiological and behavioral processes.
实验室实验的优点和局限性
One of the primary advantages of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain without affecting other neurotransmitter systems. However, one of the limitations of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate data interpretation and analysis.
未来方向
There are many potential future directions for research involving N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide. One promising avenue of research is the use of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in the study of addiction and other psychiatric disorders, as dopamine has been implicated in the development and maintenance of these conditions. Additionally, further research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide and its potential for off-target effects.
合成方法
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is typically synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with a series of reagents, including acetic anhydride, sodium cyanide, and lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
科学研究应用
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the primary uses of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is as a selective inhibitor of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain. By selectively inhibiting the dopamine transporter, N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide can be used to study the effects of dopamine on various physiological and behavioral processes.
属性
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-6-5-7-14(12-13)16(8-3-4-9-16)15(19)18(2)11-10-17/h5-7,12H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYHEYDCJWBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

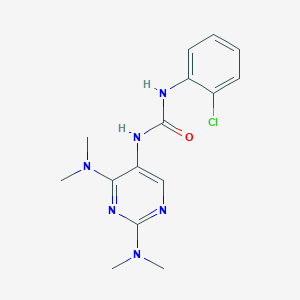
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)
![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)

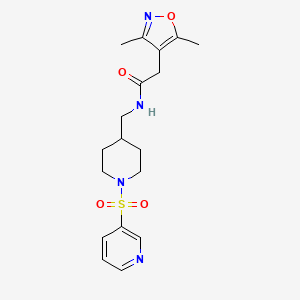
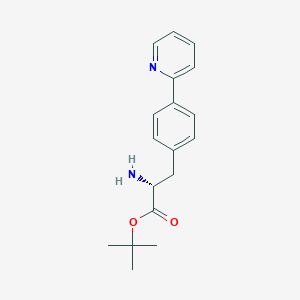
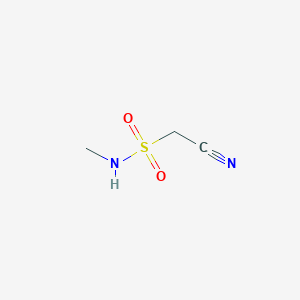
![N-[2-[(3-Ethoxycyclobutyl)-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2989748.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
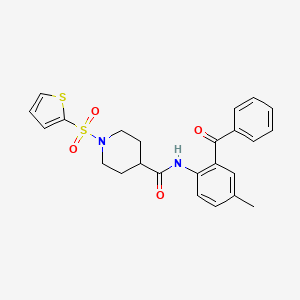
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)